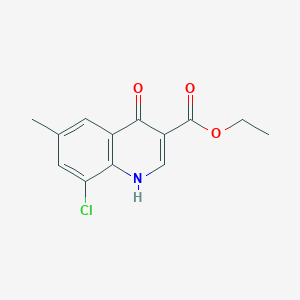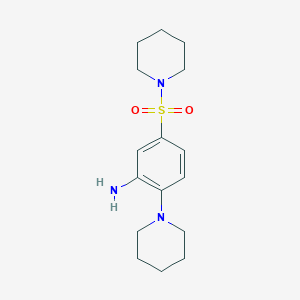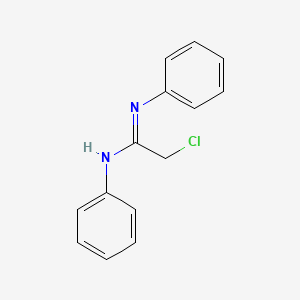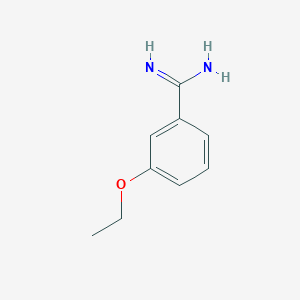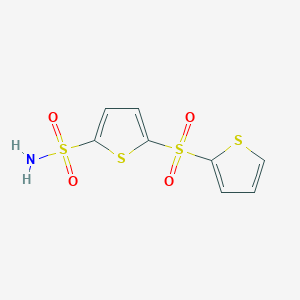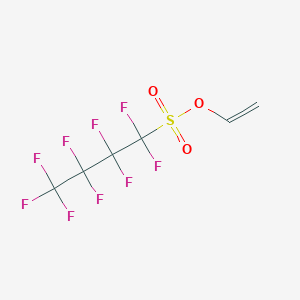
2-(2-Chloroethyl)-1-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Chloroethyl)-1-methylpiperidine” is a chemical compound, likely an organic molecule given the presence of carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) in its name. It seems to be a derivative of piperidine, a common organic compound used in the synthesis of various pharmaceuticals and other organic compounds .
Synthesis Analysis
While specific synthesis methods for “2-(2-Chloroethyl)-1-methylpiperidine” were not found, similar compounds are often synthesized through nucleophilic substitution or addition reactions involving a piperidine molecule .Molecular Structure Analysis
The molecular structure of “2-(2-Chloroethyl)-1-methylpiperidine” would likely involve a six-membered ring (from the piperidine) with various substituents attached, including a 2-chloroethyl group and a methyl group .Chemical Reactions Analysis
Piperidine derivatives can participate in a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions . The specific reactions “2-(2-Chloroethyl)-1-methylpiperidine” can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity . These properties for “2-(2-Chloroethyl)-1-methylpiperidine” could not be found in the available resources.Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
50846-01-0 |
|---|---|
Fórmula molecular |
C8H16ClN |
Peso molecular |
161.67 g/mol |
Nombre IUPAC |
2-(2-chloroethyl)-1-methylpiperidine |
InChI |
InChI=1S/C8H16ClN/c1-10-7-3-2-4-8(10)5-6-9/h8H,2-7H2,1H3 |
Clave InChI |
UMYMWCKSANKFPI-UHFFFAOYSA-N |
SMILES |
CN1CCCCC1CCCl |
SMILES canónico |
CN1CCCCC1CCCl |
Otros números CAS |
50846-01-0 |
Pictogramas |
Acute Toxic |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[6-(6-amino-9H-purin-9-yl)-2-ethoxytetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B1622458.png)
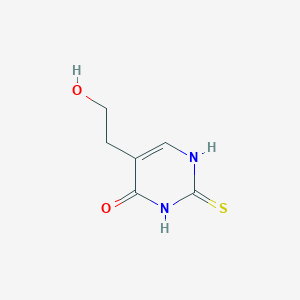
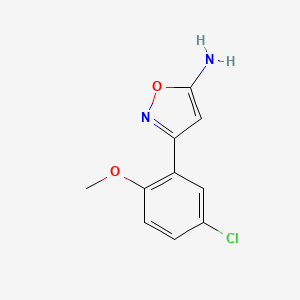
![5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1622464.png)

